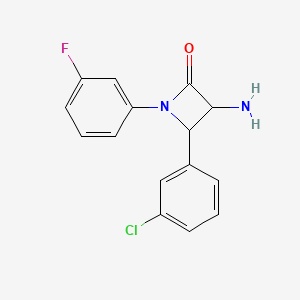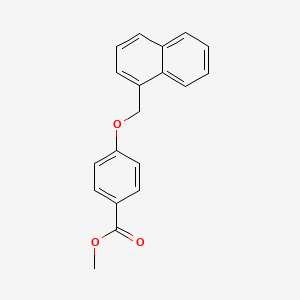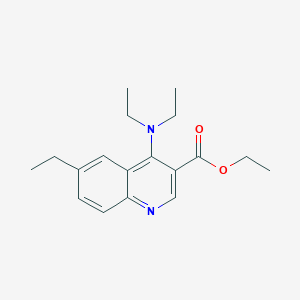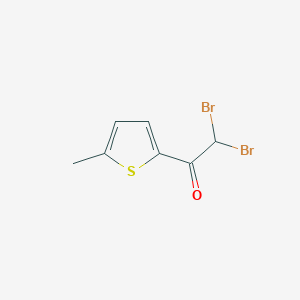
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, chlorophenyl, and fluorophenyl groups attached to the azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Amination: The amino group can be introduced through amination reactions, such as reductive amination or nucleophilic substitution with an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino, chlorophenyl, and fluorophenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydride and halogenated precursors are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis, while its anticancer activity may involve induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Amino-4-(3-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one: Similar structure with a different position of the fluorophenyl group.
3-Amino-4-(4-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one: Similar structure with a different position of the chlorophenyl group.
3-Amino-4-(3-chlorophenyl)-1-(3-bromophenyl)azetidin-2-one: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
3-Amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the specific combination of substituents on the azetidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C15H12ClFN2O |
|---|---|
分子量 |
290.72 g/mol |
IUPAC名 |
3-amino-4-(3-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H12ClFN2O/c16-10-4-1-3-9(7-10)14-13(18)15(20)19(14)12-6-2-5-11(17)8-12/h1-8,13-14H,18H2 |
InChIキー |
OYTSYIIIGBFYJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2C(C(=O)N2C3=CC(=CC=C3)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)
![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)











